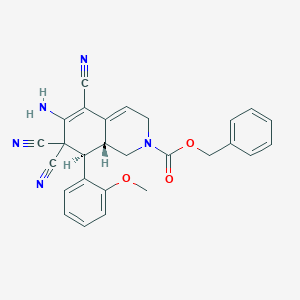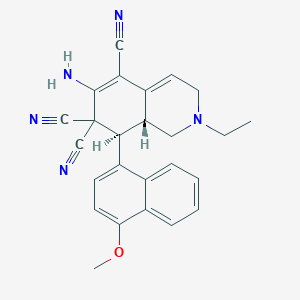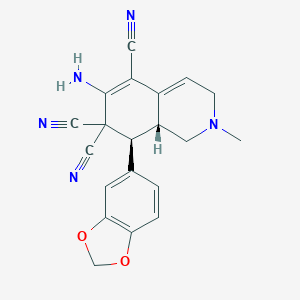![molecular formula C18H20N4OS B459518 4-amino-1',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-5-carbonitrile](/img/structure/B459518.png)
4-amino-1',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile is a complex organic compound with a unique spirocyclic structure. This compound is part of the spiropyran family, known for their photochromic properties, which means they can change color when exposed to light. These properties make them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and various substituted benzaldehydes.
Reaction Conditions: The reaction typically involves condensation reactions under acidic or basic conditions, followed by cyclization to form the spirocyclic structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a photochromic switch in molecular devices and sensors due to its ability to change color upon exposure to light.
Biology: In biological research, it is used to study cellular processes and as a probe for detecting specific biomolecules.
Industry: Industrial applications include its use in the development of smart materials and coatings that respond to environmental changes.
Mechanism of Action
The mechanism of action of 4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile involves its photochromic properties. When exposed to light, the compound undergoes a reversible transformation between its spiro and merocyanine forms. This transformation involves the breaking and forming of chemical bonds, leading to a change in the compound’s color and other properties. The molecular targets and pathways involved in this process include interactions with light-sensitive receptors and changes in the electronic structure of the compound.
Comparison with Similar Compounds
Similar compounds to 4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile include other spiropyrans and spirooxazines. These compounds share the spirocyclic structure and photochromic properties but differ in their specific substituents and functional groups. The uniqueness of 4-amino-1’,11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile lies in its specific combination of functional groups, which confer unique properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H20N4OS |
|---|---|
Molecular Weight |
340.4g/mol |
IUPAC Name |
4-amino-1',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-5-carbonitrile |
InChI |
InChI=1S/C18H20N4OS/c1-10-8-11(2)21-17-13(10)14-15(24-17)18(4-6-22(3)7-5-18)12(9-19)16(20)23-14/h8H,4-7,20H2,1-3H3 |
InChI Key |
KWFARPPNUAYWOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4(CCN(CC4)C)C(=C(O3)N)C#N)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4(CCN(CC4)C)C(=C(O3)N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B459435.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B459437.png)

![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B459439.png)


![6-Amino-4-[4-(methyloxy)naphthalen-1-yl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459449.png)
![6-Amino-3-tert-butyl-4-(4-methoxynaphthalen-1-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459450.png)
![6-Amino-4-(4-methoxy-1-naphthyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459451.png)
![Ethyl 2-[6-amino-5-cyano-4-(3-methoxy-4-propan-2-yloxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B459452.png)
![benzyl 2-amino-3-cyano-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-7,8-dihydro-4H-pyrano[3,2-c]pyridine-6(5H)-carboxylate](/img/structure/B459453.png)

![2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B459455.png)
![methyl 4-(2-amino-3-cyano-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinolin-4-yl)benzoate](/img/structure/B459458.png)
